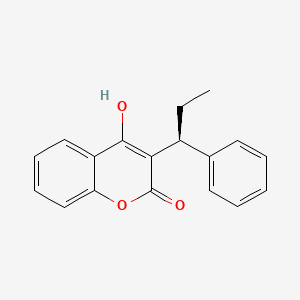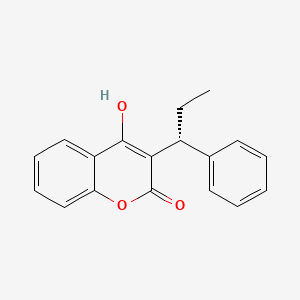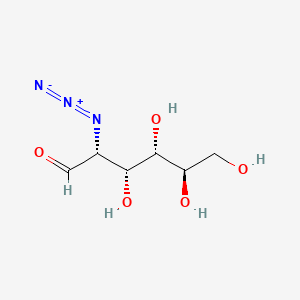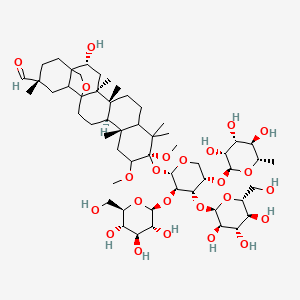
Salbutamol Acetonide Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Immunomodulatory Properties for Autoimmune Diseases
Salbutamol, a beta2-adrenergic receptor agonist, traditionally used in treating bronchospasm in asthma patients, has demonstrated potential immunomodulatory effects. Research suggests its ability to influence the immune system both in vitro and in vivo, making it a candidate for treating autoimmune diseases such as multiple sclerosis (MS). The mechanism behind its immunomodulatory action involves modulation of immune responses, highlighting its potential as an add-on therapy in MS treatment. Further investigations are encouraged to explore salbutamol's full therapeutic potential in this context (K. Makhlouf, H. Weiner, S. Khoury, 2002).
Toxicological Profile
Salbutamol's toxicology has been thoroughly reviewed, indicating its relative safety with minor side effects at therapeutic doses. It exhibits rapid, potent bronchodilator activity with minor inotropic or chronotropic effects and is not found to be mutagenic. Acute toxicity studies have shown low toxicity levels, with chronic administration mostly uneventful, although some class-related pharmacological effects due to beta stimulant action at high dosages were observed (S. Libretto, 2007).
Role in Asthma and COPD Treatment
Salbutamol's efficacy in treating reversible obstructive airways disease, including asthma and chronic obstructive pulmonary disease (COPD), has been well-documented. It provides significant bronchodilation and protection against bronchoconstriction, with studies confirming its utility in improving lung function and reducing asthma exacerbations. The long-acting nature of salmeterol, a related beta2-adrenoceptor agonist, further supports the class's role in managing nocturnal asthma and reducing the frequency of asthma attacks (R. N. Brogden, D. Faulds, 1991).
Orientations Futures
Mécanisme D'action
Target of Action
Salbutamol Acetonide Methyl Ether primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, and their activation leads to the relaxation of bronchial smooth muscles . The compound is more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .
Mode of Action
Salbutamol Acetonide Methyl Ether acts as a beta-2 adrenergic receptor agonist . Upon binding to these receptors, it triggers a series of intracellular events that result in the relaxation of bronchial smooth muscles . This relaxation helps open up the airways, making it easier for individuals to breathe .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Salbutamol Acetonide Methyl Ether leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then inhibit the release of mediators from mast cells, reduce calcium influx, and relax bronchial smooth muscle .
Pharmacokinetics
The pharmacokinetics of Salbutamol Acetonide Methyl Ether involves its absorption, distribution, metabolism, and excretion (ADME). It may also be metabolized by oxidative deamination and/or conjugation with glucuronide . Salbutamol is ultimately excreted in the urine as free drug and as the metabolite .
Result of Action
The primary result of Salbutamol Acetonide Methyl Ether’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used prophylactically against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Salbutamol Acetonide Methyl Ether can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Salbutamol", "Acetic anhydride", "Methanol", "Sodium acetate", "Methyl iodide" ], "Reaction": [ "Salbutamol is reacted with acetic anhydride in the presence of sodium acetate to form Salbutamol acetate.", "Salbutamol acetate is then reacted with a solution of methyl iodide in methanol to form Salbutamol Acetonide Methyl Ether." ] } | |
Numéro CAS |
1797136-74-3 |
Formule moléculaire |
C17H27NO3 |
Poids moléculaire |
293.407 |
Nom IUPAC |
N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |
Clé InChI |
DAROFXKWOGGDIT-UHFFFAOYSA-N |
SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |
Synonymes |
α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)





![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)



![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)